Tiozoles
Thienothiazoles are a class of heterocyclic compounds that consist of a thiophene ring fused to a thiazole ring, forming a five-membered heteroaromatic system. These molecules have gained significant attention due to their diverse biological activities and potential applications in drug discovery. The unique structural features of thienothiazoles contribute to their ability to interact with various biomolecular targets, including enzymes, receptors, and ion channels.
Thienothiazoles exhibit a range of pharmacological properties such as anti-inflammatory, antiviral, anticancer, and neuroprotective activities. Their synthetic versatility allows for the modification of functional groups at different positions, providing opportunities for optimizing potency and selectivity in medicinal chemistry. The structure-activity relationships (SAR) studies of thienothiazoles have led to the development of potent lead compounds with improved physicochemical properties.
The introduction of substituents like halogens, alkyls, or aromatic rings can significantly influence the biological activity and pharmacokinetic profiles of these molecules. Therefore, careful consideration of structural modifications is crucial for the successful application of thienothiazoles in therapeutic development.

Estructura | Nombre químico | CAS | MF |
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Thieno[3,4-d]isothiazole-3(2H)-thione, 1,1-dioxide | 94662-48-3 | C5H3NO2S3 |
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methyl 2-methoxythieno2,3-d1,3thiazole-5-carboxylate | 1603023-65-9 | C8H7NO3S2 |
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ethyl 6-methyl-2-(2-phenoxyacetamido)thieno2,3-d1,3thiazole-5-carboxylate | 681162-21-0 | C17H16N2O4S2 |
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THIENO[3,2-D]ISOTHIAZOL-3(2H)-ONE, 5-METHYL-, 1,1-DIOXIDE | 70842-26-1 | C6H5NO3S2 |
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Thieno[2,3-d]thiazole, 2-bromo- | 203049-70-1 | C5H2NS2Br |
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5-methylthieno2,3-d1,3thiazol-2-amine | 41940-59-4 | C6H6N2S2 |
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ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate | 681161-93-3 | C16H20N2O3S2 |
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thieno3,2-d1,3thiazol-2-amine | 66646-11-5 | C5H4N2S2 |
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2-aminothieno2,3-d1,3thiazole-5-carboxylic acid | 234450-62-5 | C6H4N2O2S2 |
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Ethyl 3-methylthieno[2,3-c]isothiazole-5-carboxylate | 82000-57-5 | C9H9NO2S2 |
Literatura relevante
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
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5. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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